molecular formula C17H23N3O6 B2656204 1-[(Tert-butoxy)carbonyl]-4-[(4-nitrophenyl)amino]piperidine-4-carboxylic acid CAS No. 2140326-51-6

1-[(Tert-butoxy)carbonyl]-4-[(4-nitrophenyl)amino]piperidine-4-carboxylic acid

Cat. No.: B2656204
CAS No.: 2140326-51-6
M. Wt: 365.386
InChI Key: ZEIMKHJNDYWBGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperidine core modified with a tert-butoxycarbonyl (Boc) protecting group and a 4-nitrophenylamino substituent. The Boc group enhances steric protection of the amine, while the nitro group introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(4-nitroanilino)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O6/c1-16(2,3)26-15(23)19-10-8-17(9-11-19,14(21)22)18-12-4-6-13(7-5-12)20(24)25/h4-7,18H,8-11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIMKHJNDYWBGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Tert-butoxy)carbonyl]-4-[(4-nitrophenyl)amino]piperidine-4-carboxylic acid typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Attachment of the 4-Nitrophenylamino Group: This step involves the nucleophilic substitution of a suitable piperidine derivative with 4-nitroaniline under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-[(Tert-butoxy)carbonyl]-4-[(4-nitrophenyl)amino]piperidine-4-carboxylic acid can undergo various chemical reactions:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amine using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst.

    Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.

Major Products

    Reduction of the Nitro Group: 1-[(Tert-butoxy)carbonyl]-4-[(4-aminophenyl)amino]piperidine-4-carboxylic acid.

    Boc Deprotection: 4-[(4-nitrophenyl)amino]piperidine-4-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the primary applications of this compound lies in its potential anticancer properties. Studies have shown that derivatives of piperidine and other nitrogen-containing heterocycles exhibit cytotoxic effects against various cancer cell lines. The incorporation of the 4-nitrophenyl group is believed to enhance the compound's ability to interact with biological targets, potentially leading to the development of novel anticancer agents .

Enzyme Inhibition
The compound has also been investigated for its role as an enzyme inhibitor. Specifically, it has been studied for its ability to inhibit certain proteases involved in cancer progression and metastasis. The structural features provided by the tert-butoxycarbonyl group may contribute to its binding affinity and specificity towards these enzymes .

Synthesis of Bioactive Compounds

Building Block for Peptide Synthesis
1-[(Tert-butoxy)carbonyl]-4-[(4-nitrophenyl)amino]piperidine-4-carboxylic acid serves as a versatile building block in peptide synthesis. Its ability to protect amino groups while allowing for further functionalization makes it a valuable intermediate in the development of peptide-based therapeutics. This is particularly relevant in the synthesis of cyclic peptides that exhibit enhanced stability and bioactivity .

Modification for Drug Development
The compound can be modified to create various analogs with improved pharmacological profiles. For instance, changing the substituents on the piperidine ring or altering the nitrophenyl group can lead to derivatives with enhanced solubility or bioavailability, making them more suitable for therapeutic applications .

Biochemical Research

Study of Protein Interactions
In biochemical studies, this compound can be utilized to explore protein-ligand interactions. By labeling the compound or its derivatives, researchers can track binding events and study conformational changes in proteins upon ligand binding. This application is crucial for understanding mechanisms of action for many biological processes .

Role in Signal Transduction Pathways
Research has indicated that compounds similar to 1-[(Tert-butoxy)carbonyl]-4-[(4-nitrophenyl)amino]piperidine-4-carboxylic acid may play roles in modulating signal transduction pathways. This could be particularly relevant in pathways associated with cancer cell proliferation and survival, where small molecules can serve as modulators of key signaling proteins .

Mechanism of Action

The mechanism by which 1-[(Tert-butoxy)carbonyl]-4-[(4-nitrophenyl)amino]piperidine-4-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the piperidine ring can interact with various molecular targets.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties of Analogs

Compound Name (Substituent) Molecular Formula Molecular Weight Substituent Characteristics Evidence ID
1-[(tert-Butoxy)carbonyl]-4-(4-chlorophenyl)piperidine-4-carboxylic acid (4-ClPh) C₁₇H₂₂ClNO₄ 339.82 Electron-withdrawing (Cl), moderate steric bulk
2-{1-[(tert-Butoxy)carbonyl]-4-[4-(trifluoromethyl)phenyl]piperidin-4-yl}acetic acid (4-CF₃Ph) C₁₇H₂₀F₃NO₄ 383.34 Strongly electron-withdrawing (CF₃), hydrophobic
1-[(tert-butoxy)carbonyl]-4-(methoxymethyl)piperidine-4-carboxylic acid (CH₂OCH₃) C₁₃H₂₃NO₅ 273.33 Electron-donating (methoxymethyl), low steric hindrance
1-[(tert-Butoxy)carbonyl]-4-[(prop-2-en-1-yloxy)methyl]piperidine-4-carboxylic acid (allyloxy) C₁₅H₂₅NO₅ 299.40 Reactive allyl group, potential for Diels-Alder chemistry
4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylic acid (NHBoc) C₁₁H₂₀N₂O₄ 244.29 Dual Boc and carboxylic acid groups, high polarity

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, CF₃, nitro) reduce electron density on the piperidine ring, enhancing stability in nucleophilic environments but limiting participation in electrophilic reactions. The nitro group in the target compound likely amplifies this effect compared to Cl or CF₃ analogs .
  • Bulkier substituents (e.g., allyloxy, benzyl) introduce steric hindrance, slowing reaction kinetics in sterically demanding processes .

Solubility and Intermolecular Interactions

  • Carboxylic acid groups enhance solubility in polar solvents (e.g., water, DMSO) via hydrogen bonding. This is evident in compounds like 4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylic acid (aqueous solubility: ~5 mg/mL) .
  • Aromatic substituents (e.g., 4-chlorophenyl, 4-nitrophenyl) reduce solubility in polar solvents due to hydrophobic interactions. For example, 1-[(tert-butoxy)carbonyl]-4-(4-chlorophenyl)piperidine-4-carboxylic acid exhibits <1 mg/mL solubility in water .
  • Methoxy and allyloxy groups balance hydrophilicity and lipophilicity, making these analogs suitable for organic-phase reactions .

Biological Activity

1-[(Tert-butoxy)carbonyl]-4-[(4-nitrophenyl)amino]piperidine-4-carboxylic acid, often referred to as Boc-piperidine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

The compound has the following chemical structure and properties:

  • IUPAC Name : 1-[(Tert-butoxy)carbonyl]-4-[(4-nitrophenyl)amino]piperidine-4-carboxylic acid
  • Molecular Formula : C16H28N2O6
  • Molecular Weight : 328.41 g/mol
  • CAS Number : 1268225

The biological activity of 1-[(Tert-butoxy)carbonyl]-4-[(4-nitrophenyl)amino]piperidine-4-carboxylic acid can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : This compound has shown potential in inhibiting various protein kinases, which are crucial in cell signaling pathways. For instance, it has been evaluated against receptor tyrosine kinases (RTKs), including EGFR and ALK, indicating its role in cancer therapy by blocking pathways that promote tumor growth .
  • Antiviral Properties : Research indicates that derivatives of this compound may exhibit antiviral activity, particularly against viruses like HSV-1. The nitrophenyl group is often associated with enhanced bioactivity due to its electron-withdrawing nature, which can stabilize reactive intermediates .
  • Anticancer Activity : The compound has been studied for its cytotoxic effects on various cancer cell lines. Notably, it has demonstrated the ability to induce apoptosis in breast cancer cells (MDA-MB-231), enhancing caspase-3 activity and affecting cell cycle progression .

Biological Activity Data

Biological ActivityObserved EffectsReference
Inhibition of RTKsReduced cell proliferation in cancer models
Antiviral ActivitySignificant inhibition of HSV-1
CytotoxicityInduces apoptosis in MDA-MB-231 cells
Antibacterial ActivityActive against Staphylococcus aureus with MIC values < 12.5 μg/mL

Case Studies

Several studies have provided insights into the biological activities of this compound:

  • Cancer Cell Studies : In vitro studies using MDA-MB-231 cells revealed that treatment with the compound at concentrations as low as 2.5 μM led to significant morphological changes and increased apoptosis rates. The compound's mechanism involves microtubule destabilization, which is critical for cancer cell division .
  • Antiviral Screening : A series of experiments demonstrated that derivatives with nitrophenyl substitutions exhibited potent antiviral effects against HSV-1, suggesting a promising avenue for developing antiviral agents based on this scaffold .
  • Enzyme Inhibition Profiles : The compound was tested against a panel of kinases, showing selective inhibition patterns that suggest potential for targeted therapy in cancers driven by specific RTKs .

Q & A

Q. What are the recommended synthetic routes for preparing 1-[(Tert-butoxy)carbonyl]-4-[(4-nitrophenyl)amino]piperidine-4-carboxylic acid, and how can yields be optimized?

Methodological Answer:

  • Key Steps :
    • Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) in a basic solvent (e.g., THF or DCM) at 0–25°C .
    • Nitrophenylamino Coupling : React 4-nitroaniline with the Boc-protected piperidine intermediate via nucleophilic substitution or Buchwald-Hartwig amination, using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .
    • Carboxylic Acid Activation : Convert the carboxylic acid to an active ester (e.g., using EDC/HOBt) for coupling reactions.
  • Optimization Tips :
    • Monitor reaction progress via TLC or HPLC.
    • Use anhydrous conditions to prevent Boc group cleavage.
    • Purify intermediates via column chromatography (silica gel, eluent: EtOAc/hexane).

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Techniques and Expected Data :
Method Key Peaks/Features
¹H/¹³C NMR - Boc group: δ 1.4 ppm (singlet, 9H).
- Piperidine protons: δ 3.0–4.0 ppm.
- Nitrophenyl aromatic protons: δ 7.5–8.5 ppm .
IR - Boc C=O stretch: ~1680–1700 cm⁻¹.
- Carboxylic acid O-H stretch: ~2500–3300 cm⁻¹ .
HPLC-MS - Molecular ion peak at m/z 365.3 (calculated for C₁₇H₂₂N₃O₆).
- Purity >95% (C18 column, acetonitrile/water gradient) .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

  • Hazard Identification :
    • H302 : Harmful if swallowed (oral toxicity) .
    • H315/H319 : Causes skin/eye irritation .
    • H335 : May cause respiratory tract irritation .
  • Safety Protocols :
    • Use PPE (gloves, goggles, lab coat).
    • Work in a fume hood to avoid inhalation .
    • Store in a cool, dry place away from oxidizing agents .

Advanced Research Questions

Q. How does the electronic nature of the 4-nitrophenyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Mechanistic Insight :
    • The nitro group (-NO₂) is a strong electron-withdrawing group, activating the aromatic ring toward nucleophilic attack. This enhances electrophilic substitution at the para position .
    • Experimental Design :
  • Compare reaction rates with analogs (e.g., 4-aminophenyl vs. 4-nitrophenyl) using kinetic studies.
  • Use DFT calculations to map electron density distribution (e.g., Gaussian software) .

Q. How can computational modeling guide the design of derivatives with improved stability or bioactivity?

Methodological Answer:

  • Computational Strategies :
    • Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina to predict binding affinities.
    • MD Simulations : Assess stability of Boc-protected intermediates in solvent environments (e.g., GROMACS) .
    • QSAR Analysis : Correlate substituent effects (e.g., nitro vs. methoxy groups) with biological activity using regression models .

Q. How should researchers address contradictions in reported biological activity data for structural analogs?

Methodological Answer:

  • Data Analysis Framework :
Step Action
Literature Review Compile IC₅₀ values for analogs (e.g., piperidine vs. pyrrolidine cores) .
Experimental Replication Reproduce assays under standardized conditions (e.g., pH, temperature).
Structural Comparison Identify substituent effects (e.g., nitro group’s role in cell permeability).
  • Case Study :
    • Discrepancies in cytotoxicity data may arise from variations in assay protocols (e.g., MTT vs. ATP-based assays). Validate findings using orthogonal methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.